
3-Benzoylbutyric acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
3-Benzoylbutyric acid serves as a starting material in the synthesis of various heterocyclic compounds. It is used to create derivatives like furanones, pyrrolinones, pyridazinones, benzoxazinones, and quinazolinones. These derivatives are significant in various nucleophilic reactions (Soliman, Bakeer, & Attia La., 2010).
Photovoltaic Cell Development
In the field of renewable energy, this compound derivatives are synthesized for use in solar cells. These derivatives, when combined with other materials like C60, contribute to the development of efficient photovoltaic cells. The study of their surface morphology and phase separation is crucial for optimizing solar cell performance (Yang, Chang, Yeh, & Guo, 2007).
Coordination Reactions and Complex Synthesis
This compound-related compounds are used in synthesizing various coordination complexes. These complexes, with specific structural features, have applications in materials science and chemistry, particularly in studying their thermal properties (Mojumdar, Šimon, & Krutošíková, 2009).
Corrosion Inhibition
Derivatives of this compound have shown potential as corrosion inhibitors. These compounds can be synthesized and applied in protecting metals like mild steel in corrosive environments, especially acidic solutions. This application is critical in industries where metal preservation is essential (Chafiq et al., 2020).
Liquid Crystal Research
In the field of liquid crystal research, derivatives of this compound are synthesized and characterized. Their liquid crystalline properties are studied for potential applications in display technologies and other areas where liquid crystals are utilized (Giziroğlu, Nesrullajev, & Orhan, 2014).
Antitumor Agent Development
Some derivatives of this compound are explored as potential antitumor agents. These compounds are investigated for their inhibitory effects on enzymes and cell lines related to cancer, offering insights into new therapeutic approaches (Gangjee et al., 2000).
Biosynthesis Studies
Studies involving this compound derivatives contribute to understanding biosynthesis pathways in plants and bacteria. This research helps in deciphering the synthesis of various natural products and may have implications in the production of pharmaceuticals and biochemicals (Hertweck et al., 2001).
Fluorogenic Reagent Development
This compound derivatives are synthesized for use as fluorogenic reagents in high-sensitivity chromatographic analyses. These derivatives aid in detecting primary amines with high sensitivity, which is crucial in various analytical chemistry applications (Beale, Hsieh, Savage, Wiesler, & Novotny, 1989).
Food Science and Additives
In the context of food science, derivatives of this compound are studied for their presence as naturally occurring compounds in foods and as additives. This research is important for understanding the implications of these compounds in food safety and nutrition (del Olmo, Calzada, & Nuñez, 2017).
Apoptosis and Cancer Research
The analogues of this compound, such as 4-benzoylbutyrate, are investigated for their effects on apoptosis in colorectal cancer cells. Understanding these mechanisms could lead to new strategies for cancer treatment (Fung et al., 2012).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that similar compounds interact with various enzymes and receptors in the body, influencing metabolic processes .
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other carboxylic acids, potentially influencing enzyme activity or receptor signaling .
Pharmacokinetics
It can be hypothesized that, like other similar compounds, it is likely absorbed in the gastrointestinal tract, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted through the kidneys .
Result of Action
Based on its structural similarity to other carboxylic acids, it may influence cellular metabolism and signaling .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 3-Benzoylbutyric acid . For instance, extreme pH values could affect the ionization state of the compound, potentially altering its absorption and distribution. Similarly, high temperatures could impact its stability, while the presence of other compounds could affect its metabolism and excretion .
Biochemische Analyse
Cellular Effects
It’s plausible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It’s possible that threshold effects could be observed in these studies, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
It’s possible that it could have effects on metabolic flux or metabolite levels .
Eigenschaften
IUPAC Name |
3-methyl-4-oxo-4-phenylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(7-10(12)13)11(14)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDWBJYRJYONCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7315-67-5 | |
| Record name | 3-methyl-4-oxo-4-phenylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B3429145.png)
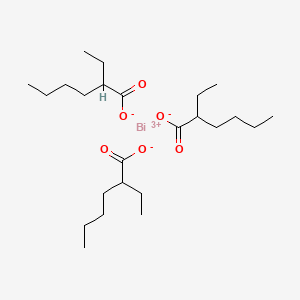
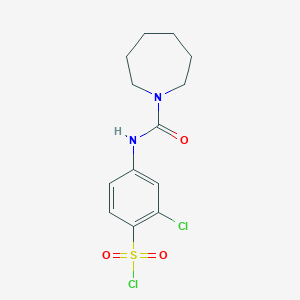
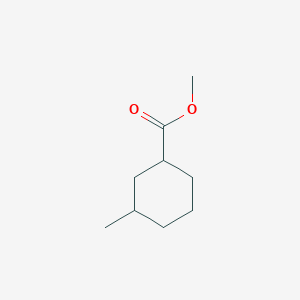
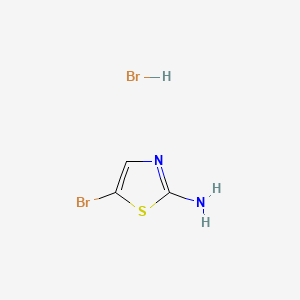
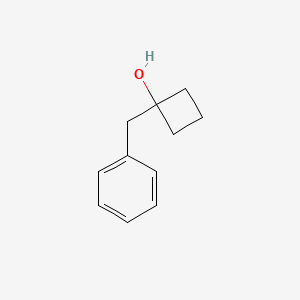
![13-(3,5-Dimethoxyphenyl)-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B3429198.png)
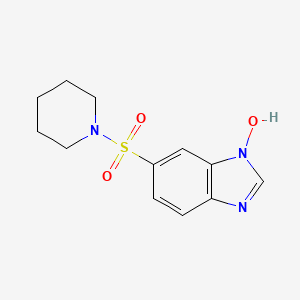
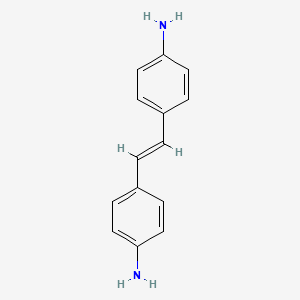
![2-(Chloromethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidine-3-acetonitrile](/img/structure/B3429223.png)
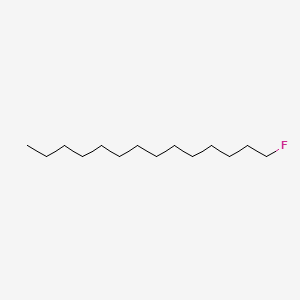
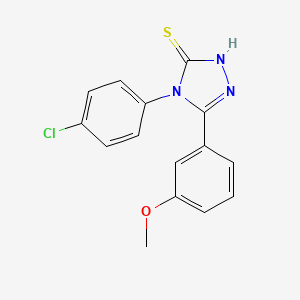
![11-Cyclopentyl-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B3429228.png)
